molecular formula C12H14N2O2 B13128365 tert-Butyl 1H-indazole-7-carboxylate

tert-Butyl 1H-indazole-7-carboxylate

Cat. No.: B13128365
M. Wt: 218.25 g/mol
InChI Key: XBPFDDOKJSEQQO-UHFFFAOYSA-N
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Description

tert-Butyl 1H-indazole-7-carboxylate: is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1H-indazole-7-carboxylate typically involves the reaction of 1H-indazole-7-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent. This reaction is often carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H-indazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 1H-indazole-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1H-indazole-7-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1H-indazole-7-carboxylic acid
  • tert-Butyl 1H-indazole-3-carboxylate
  • 1H-indazole-3-carboxylic acid

Comparison: tert-Butyl 1H-indazole-7-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 1H-indazole-7-carboxylic acid, the tert-butyl ester group makes it more lipophilic, potentially enhancing its ability to cross cell membranes .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl 1H-indazole-7-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)9-6-4-5-8-7-13-14-10(8)9/h4-7H,1-3H3,(H,13,14)

InChI Key

XBPFDDOKJSEQQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC2=C1NN=C2

Origin of Product

United States

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